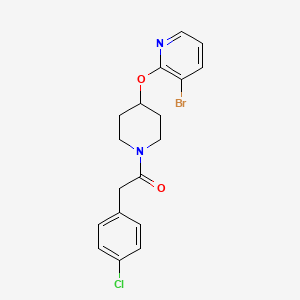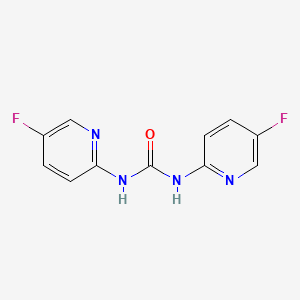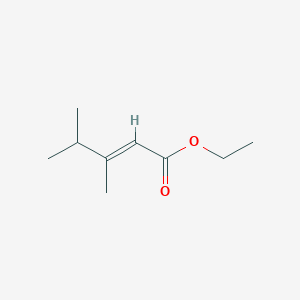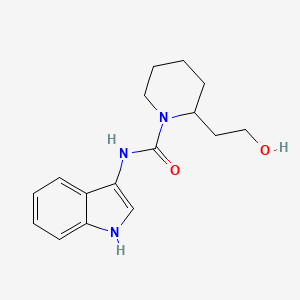
N-(2,4-difluorophenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,4-difluorophenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide" is a complex organic molecule that likely contains multiple functional groups, including an acetamide, a difluorophenyl group, a triazole, a thioether, and a pyran moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the potential characteristics of the molecule .
Synthesis Analysis
The synthesis of related compounds typically involves coupling reactions and may require the use of Lewis bases or other reagents to facilitate the formation of the desired bonds. For example, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide involved a coupling reaction and crystallization using a toluene and methanol mixture . Similarly, the synthesis of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and related compounds involved the use of ClCH2SiCl3/Et3N or ClCH2SiCl3/(Me3Si)2NH followed by methanolysis or hydrolysis in the presence of Lewis bases . These methods may be relevant to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction (XRD), FT-IR, NMR spectroscopies, and DFT calculations . These techniques can provide detailed information about the geometrical parameters, stability, and charge distribution within the molecule. For instance, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was solved using single-crystal XRD, revealing an intramolecular C-H···O hydrogen bond and a two-dimensional network formed by intermolecular N-H···O and C-H···O hydrogen bonds .
Chemical Reactions Analysis
The reactivity of similar compounds can be influenced by the presence of functional groups and the overall molecular structure. The papers provided do not detail specific chemical reactions for these compounds, but general reactivity can be inferred. For example, acetamide groups can participate in various chemical reactions, including nucleophilic substitution or hydrolysis. The presence of a difluorophenyl group could affect the electron distribution and reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a variety of analytical techniques. For instance, 2-Phenyl-N-(pyrazin-2-yl)acetamide was characterized by elemental analysis, FTIR, 1H NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These techniques can provide insights into the compound's stability, solubility, and electronic properties. The presence of a difluorophenyl group and a triazole in the molecule of interest suggests that it may have unique electronic and optical properties, potentially including non-linear optical behavior as suggested by the first hyperpolarizability calculations for a related compound .
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research involving pyrazole-acetamide derivatives, including coordination complexes with Co(II) and Cu(II), highlights the significance of hydrogen bonding in the self-assembly process. These complexes have demonstrated notable antioxidant activity, indicating potential applications in studying oxidative stress and designing antioxidant compounds (Chkirate et al., 2019).
Antimicrobial Agents
A study on the synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents underscores the versatility of acetamide-based compounds in developing new treatments against various microorganisms. These compounds have shown promising biological activity, suggesting their potential use in antimicrobial drug development (Aly et al., 2011).
Molecular Docking and Anticancer Agents
Another research focus is on the synthesis and molecular docking study of 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. These studies not only shed light on the compounds' biological activity but also offer insights into their interaction with biological targets, providing a foundation for the development of novel anticancer and antimicrobial therapies (Katariya et al., 2021).
In Silico Drug-likeness and Microbial Investigation
The in silico prediction of drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates represent another application area. This research demonstrates the utility of computational and experimental methods in evaluating the therapeutic potential and safety profile of new compounds, guiding the design of drugs with favorable properties (Pandya et al., 2019).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs, focusing on spectroscopic, quantum mechanical analyses, ligand-protein interactions, and photovoltaic efficiency modeling, illustrate the interdisciplinary applications of similar compounds. Such research contributes to understanding the electronic properties, biological interactions, and potential use in energy conversion technologies (Mary et al., 2020).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O4S/c1-23-9-20-22-17(23)28-8-11-5-14(24)15(6-26-11)27-7-16(25)21-13-3-2-10(18)4-12(13)19/h2-6,9H,7-8H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIMZJUBWCBXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B3012914.png)




![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B3012924.png)



![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)
![N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3012933.png)
